molecular formula C6H10N4O3 B13985132 3-(2-Cyanoethylamino)propanenitrile;nitric acid CAS No. 10526-41-7

3-(2-Cyanoethylamino)propanenitrile;nitric acid

Cat. No.: B13985132
CAS No.: 10526-41-7
M. Wt: 186.17 g/mol
InChI Key: KFHHVINMEMAKEZ-UHFFFAOYSA-N
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Description

3-(2-Cyanoethylamino)propanenitrile (CAS 111-94-4) is a nitrile derivative with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol . Its IUPAC name reflects its structure: two cyanoethyl (-CH₂CN) groups linked by an imino (-NH-) bridge. This compound is also known as 3,3'-iminodipropionitrile (IDPN) and is widely used in organic synthesis, particularly as a precursor in heterocyclic chemistry . For example, it reacts with potassium tert-butoxide to form intermediates for pharmaceutical applications .

Properties

CAS No.

10526-41-7

Molecular Formula

C6H10N4O3

Molecular Weight

186.17 g/mol

IUPAC Name

3-(2-cyanoethylamino)propanenitrile;nitric acid

InChI

InChI=1S/C6H9N3.HNO3/c7-3-1-5-9-6-2-4-8;2-1(3)4/h9H,1-2,5-6H2;(H,2,3,4)

InChI Key

KFHHVINMEMAKEZ-UHFFFAOYSA-N

Canonical SMILES

C(CNCCC#N)C#N.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Cyanoethylamino)propanenitrile: can be synthesized through a multi-step process involving the reaction of acrylonitrile with ethylenediamine . The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Cyanoethylamino)propanenitrile involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanoethylamino)propanenitrile: undergoes various types of chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as or .

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as or in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as .

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(2-Cyanoethylamino)propanenitrile: has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is used as a building block in the synthesis of biologically active molecules.

Nitric acid: is widely used in:

    Chemistry: As a reagent in nitration reactions and in the preparation of nitro compounds.

    Biology: For the digestion of biological samples in analytical procedures.

    Medicine: In the production of pharmaceuticals and diagnostic reagents.

    Industry: In the manufacture of fertilizers, explosives, and other chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Cyanoethylamino)propanenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.

Nitric acid: exerts its effects through its strong oxidizing properties. It can donate a nitronium ion (NO2+) in nitration reactions, which is a key step in the formation of nitro compounds.

Comparison with Similar Compounds

Key Structural and Functional Variations:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
3-(2-Cyanoethylamino)propanenitrile C₆H₉N₃ Two cyanoethyl groups linked by imino bridge 123.16 Organic synthesis, pharmaceutical intermediates
N-(2-Cyanoethyl)-N-ethylaniline C₁₂H₁₅N₂ Phenyl and ethyl groups instead of cyanoethyl 185.26 Potential use in dyes or surfactants
3-(2-Cyanoethylsulfanyl)propanenitrile C₆H₈N₂S Sulfanyl (-S-) replacing imino bridge 140.21 Industrial applications, chemical synthesis
3-[2-Cyanoethyl(propyl)amino]propanenitrile C₉H₁₅N₃ Propyl group added to amino moiety 165.24 Increased lipophilicity for specialty chemicals
3-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenylamino)propanenitrile C₁₈H₁₆N₄O Quinazolinone aromatic system 310.35 Bioactive molecule, medicinal chemistry
3-[[4-(2-Cyanoethylamino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]amino]propanenitrile C₉H₁₀Cl₃N₇ Triazine core with trichloromethyl group 329.59 Agrochemicals, high reactivity

Research Findings:

  • Reactivity: The imino bridge in 3-(2-Cyanoethylamino)propanenitrile facilitates nucleophilic substitution reactions, making it versatile in synthesizing heterocycles like pyrazoles and triazines .
  • Industrial Use: Sulfanyl analogs (e.g., 3-(2-Cyanoethylsulfanyl)propanenitrile) are employed in materials science due to their stability and sulfur-based reactivity .

Comparison of Nitric Acid with Similar Compounds

However, general knowledge suggests:

  • Sulfuric Acid (H₂SO₄): Stronger acid (pKa ~-3 vs. ~-1 for HNO₃), used in petroleum refining.
  • Hydrochloric Acid (HCl) : Less oxidizing, commonly used in pickling and pH adjustment.
  • Acetic Acid (CH₃COOH) : Weak acid (pKa ~4.76), used in food and polymer industries.

Safety Note: Nitric acid’s oxidizing nature requires stringent handling protocols, especially at high concentrations .

Data Tables

Physical Properties of 3-(2-Cyanoethylamino)propanenitrile and Analogs

Property 3-(2-Cyanoethylamino)propanenitrile N-(2-Cyanoethyl)-N-ethylaniline 3-(2-Cyanoethylsulfanyl)propanenitrile
Molecular Weight 123.16 185.26 140.21
Boiling Point Not reported Not reported Not reported
Density Not reported Not reported Not reported
Key Functional Groups Cyano, imino Cyano, phenyl, ethyl Cyano, sulfanyl

Biological Activity

3-(2-Cyanoethylamino)propanenitrile; nitric acid, with the CAS number 10526-41-7, is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

The compound can be characterized by the following properties:

Property Value
Molecular FormulaC5H8N4O2
Molecular Weight172.14 g/mol
IUPAC Name3-(2-Cyanoethylamino)propanenitrile; nitric acid
InChI KeyVYJXQKZLJZQWQD-UHFFFAOYSA-N

The biological activity of 3-(2-Cyanoethylamino)propanenitrile; nitric acid is primarily attributed to its ability to interact with various biological targets. The cyano group and amino functionalities may contribute to its reactivity with nucleophiles, potentially leading to enzyme inhibition or modulation of signaling pathways.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It could interfere with intracellular signaling cascades, affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds similar to 3-(2-Cyanoethylamino)propanenitrile have shown various biological activities, including:

  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated activity against bacterial and fungal strains.
  • Neuroprotective Effects : Potential implications in neurodegenerative disease models.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of cyano-containing compounds. It was found that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of nitrile derivatives. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application .

Research Findings

Recent findings highlight the importance of functional groups in determining the biological activity of nitriles. For instance, modifications to the cyano group can enhance potency and selectivity against specific biological targets.

Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against neurotoxicity

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